(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate
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Overview
Description
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, an indole ring, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate typically involves multiple steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the indole ring: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Coupling reactions: The protected amino acid and indole derivative are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the coupling and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The compound can undergo substitution reactions at the indole ring or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Organic Synthesis: Employed in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with indole derivatives.
Protein-Protein Interactions: Investigated for its role in modulating protein-protein interactions.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Biomarker Research: Studied for its potential as a biomarker in various diseases.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Biotechnology: Employed in the development of biotechnological applications and products.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the benzyloxycarbonyl-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-pyrrol-3-yl)propanamido)-3-methylbutanoate: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
The uniqueness of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate lies in its specific combination of functional groups and stereochemistry, which can result in unique biological and chemical properties compared to similar compounds.
Properties
CAS No. |
6366-94-5 |
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Molecular Formula |
C25H29N3O5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H29N3O5/c1-16(2)22(24(30)32-3)28-23(29)21(13-18-14-26-20-12-8-7-11-19(18)20)27-25(31)33-15-17-9-5-4-6-10-17/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,31)(H,28,29)/t21-,22-/m0/s1 |
InChI Key |
AHMPBSJZRVVBML-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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